molecular formula C10H19NO2 B1418906 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid CAS No. 1155945-69-9

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid

Cat. No.: B1418906
CAS No.: 1155945-69-9
M. Wt: 185.26 g/mol
InChI Key: CBUSJOHWAFIYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the synthesis and characterization of complex molecules that include 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid or structurally related compounds. For instance, the synthesis of novel light stabilizers such as dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate demonstrates the application of such compounds in improving the photostability of polymers (Deng Yi, 2008). Furthermore, the development of bioorganometallics based on the structure of the antibiotic platensimycin highlights the potential of these compounds in medicinal chemistry, although the synthesized compounds did not show promising antibacterial activity (M. Patra, K. Merz, N. Metzler‐Nolte, 2012).

Pharmaceutical Applications

Derivatives of this compound have been investigated for their potential in pharmaceutical applications. The analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids highlight the importance of these compounds in the development of new antimicrobial drugs due to their structural similarity to fluoroquinolone antibiotics (V. O. Zubkov et al., 2016).

Material Science Applications

In material science, derivatives of this compound have been synthesized for specific applications, such as the development of novel light stabilizers. These compounds serve to protect polymers from degradation caused by UV light, demonstrating the utility of these derivatives in enhancing the durability and lifespan of materials (Deng Yi, 2008).

Properties

IUPAC Name

2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-3-5-11(6-4-8)7-9(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUSJOHWAFIYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.